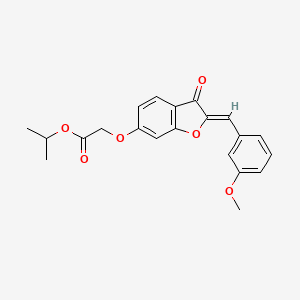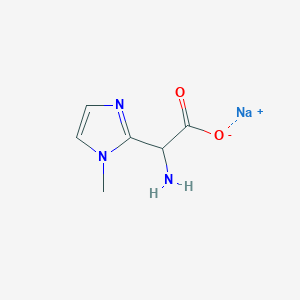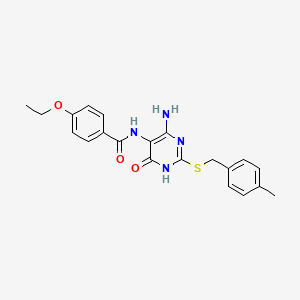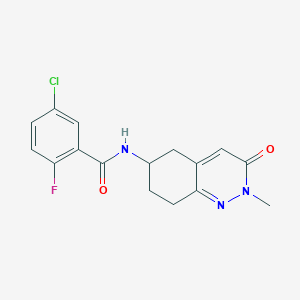![molecular formula C14H16N2O3S2 B2498307 苯并[d]噻唑-2-基(4-(甲磺酰基)哌啶-1-基)甲酮 CAS No. 1448123-58-7](/img/structure/B2498307.png)
苯并[d]噻唑-2-基(4-(甲磺酰基)哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of this compound includes a benzothiazole ring, a piperidine ring, and a methylsulfonyl group, which contribute to its unique chemical and biological properties.
科学研究应用
Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Target of Action
Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is a complex compound that has been synthesized for its potential biological activities Similar compounds with thiazole and sulfonamide groups have shown antibacterial activity .
Mode of Action
It has been suggested that similar compounds may interact with their targets to exert antibacterial effects . These molecules, when used in conjunction with cell-penetrating peptides, have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biochemical Pathways
Similar compounds have shown to affect bacterial cells, indicating a potential impact on bacterial metabolic pathways .
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
The effectiveness of similar compounds has been demonstrated in laboratory conditions .
生化分析
Biochemical Properties
Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, including cyclooxygenase (COX) enzymes. The compound exhibits inhibitory activity against COX-1 and COX-2 enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain responses . Additionally, Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone has shown interactions with albumin, where it inhibits albumin denaturation, further contributing to its anti-inflammatory properties .
Cellular Effects
Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, particularly those involved in inflammatory responses. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby modulating inflammatory signaling pathways . This inhibition can lead to changes in gene expression related to inflammation and immune responses. Furthermore, the compound’s impact on cellular metabolism includes alterations in the synthesis of key metabolites involved in inflammation and pain.
Molecular Mechanism
The molecular mechanism of action of Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone involves its binding interactions with specific biomolecules. The compound binds to the active sites of COX-1 and COX-2 enzymes, inhibiting their catalytic activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site. Additionally, the compound’s interactions with albumin involve binding to specific sites on the protein, stabilizing its structure and preventing denaturation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity against COX enzymes over extended periods . Studies have also indicated that prolonged exposure to the compound can lead to gradual degradation, resulting in reduced efficacy. Long-term effects on cellular function include sustained anti-inflammatory activity and potential modulation of immune responses.
Dosage Effects in Animal Models
The effects of Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-inflammatory and analgesic effects, effectively reducing inflammation and pain . Higher doses have been associated with potential toxic effects, including gastrointestinal disturbances and liver toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use.
Metabolic Pathways
Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is involved in metabolic pathways related to inflammation and pain. The compound’s interactions with COX enzymes play a central role in its metabolic activity, as it inhibits the conversion of arachidonic acid to prostaglandins . This inhibition affects the overall metabolic flux of eicosanoids, leading to reduced levels of pro-inflammatory mediators. Additionally, the compound’s metabolism involves interactions with liver enzymes responsible for its biotransformation and clearance from the body.
Transport and Distribution
The transport and distribution of Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound has been shown to interact with albumin, facilitating its transport in the bloodstream and distribution to target tissues . Additionally, the compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone exhibits subcellular localization that influences its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with COX enzymes and other biomolecules involved in inflammation . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments, enhancing its efficacy in modulating inflammatory responses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino benzothiazole with 1-(2-chloroethyl)piperidine hydrochloride in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
相似化合物的比较
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is unique due to its specific combination of a benzothiazole ring, a piperidine ring, and a methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
1,3-benzothiazol-2-yl-(4-methylsulfonylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-21(18,19)10-6-8-16(9-7-10)14(17)13-15-11-4-2-3-5-12(11)20-13/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJRTVNYXOQTHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine](/img/structure/B2498225.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498227.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2498229.png)
![2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2498231.png)


![1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498236.png)

![methyl 4-({[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2498240.png)

![4-[(4-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2498242.png)

![[1-(2-Bromoethoxy)propyl]benzene](/img/structure/B2498246.png)
